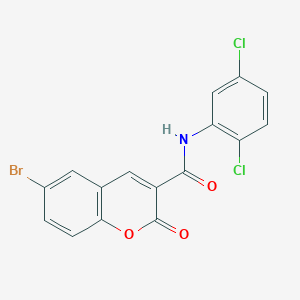

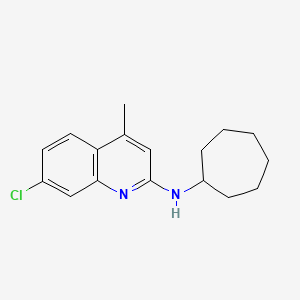

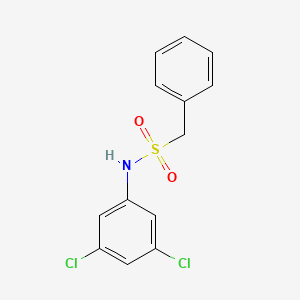

![molecular formula C12H11N3O3S B5786011 2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5786011.png)

2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various synthetic routes, utilizing electrophilic building blocks for the formation of ring-annulated products. For instance, Janardhan et al. (2014) outlined the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as doubly electrophilic building blocks, leading to the formation of products in acceptable yields after the elimination of by-products like aniline/2-aminobenzothiazole (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through analytical and spectral studies, including single crystal X-ray data. This structural confirmation is crucial for understanding the compound's chemical behavior and its potential applications in various fields (Janardhan et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the title compound include the formation of Schiff bases through the reaction with primary and heterocyclic amines, leading to a variety of nitrogen heterocyclic compounds. This reactivity is instrumental in exploring the compound's utility in synthesizing novel molecules with potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

Wirkmechanismus

Target of Action

CBMicro_005915, also known as Cobimetinib , is a selective inhibitor of the mitogen-activated extracellular kinase (MEK) pathway . Its primary targets are mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1) and MEK2 . These proteins are central components of the RAS/RAF/MEK/ERK signal transduction pathway, which plays a critical role in cellular proliferation .

Mode of Action

Cobimetinib acts as a reversible inhibitor of MEK1 and MEK2 . By inhibiting these kinases, it disrupts the RAS/RAF/MEK/ERK pathway, thereby reducing cellular proliferation . This makes it an effective antineoplastic agent, particularly for treating unresectable or metastatic melanoma .

Biochemical Pathways

The RAS/RAF/MEK/ERK pathway is a key signaling pathway involved in cell growth, differentiation, and survival . By inhibiting MEK1 and MEK2, Cobimetinib disrupts this pathway, leading to reduced cellular proliferation . This disruption can have downstream effects on various cellular processes, potentially leading to cell death in cancerous cells .

Pharmacokinetics

As an orally active small molecule, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the bioavailability of the drug, influencing its efficacy and potential side effects.

Result of Action

The primary result of Cobimetinib’s action is a reduction in cellular proliferation, particularly in cancer cells . This is achieved through its inhibition of the RAS/RAF/MEK/ERK pathway . In clinical settings, this has proven effective for treating unresectable or metastatic melanoma .

Eigenschaften

IUPAC Name |

2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c16-9-6-10(17)15-12(14-9)19-7-11(18)13-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,18)(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLDHWDVXKGFAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

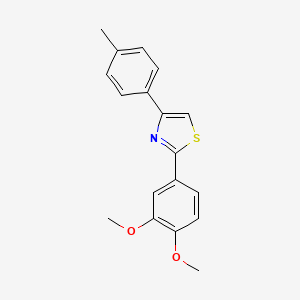

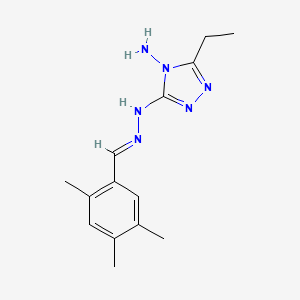

![6-(2-furyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5785946.png)

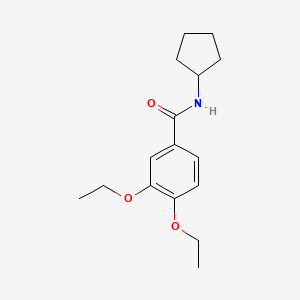

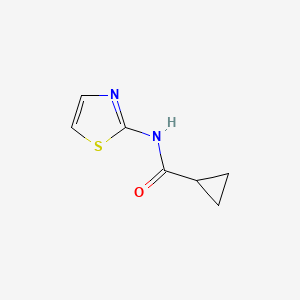

![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)

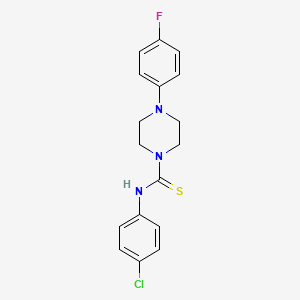

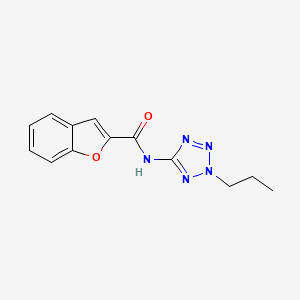

![N-[2-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5785971.png)

![N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)

![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)